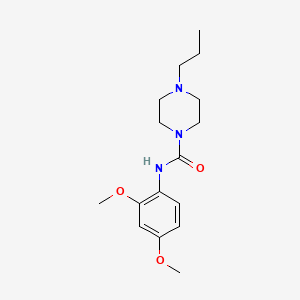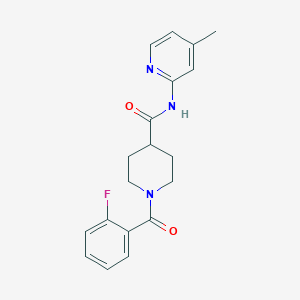
N-(2,4-dimethoxyphenyl)-4-propyl-1-piperazinecarboxamide
Descripción general
Descripción
The compound N-(2,4-dimethoxyphenyl)-4-propyl-1-piperazinecarboxamide belongs to a class of chemical compounds that have garnered interest for their potential biological and pharmacological activities. Piperazine derivatives, in general, are noted for their versatility in chemical synthesis and ability to interact with various biological targets.
Synthesis Analysis
The synthesis of similar piperazine derivatives involves multi-step chemical reactions starting from selected phenylpiperazine precursors. These processes may include alkylation, acylation, and amide formation steps, tailored to introduce specific functional groups such as dimethoxyphenyl and propyl side chains into the piperazine backbone (Quan, 2006).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized by the presence of a piperazine ring, often substituted with various alkyl or aryl groups. These modifications significantly influence the compound's chemical behavior and interaction capabilities. X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are common techniques used to elucidate these structures in detail (Hattori & Kinoshita, 1979).
Chemical Reactions and Properties
Piperazine derivatives undergo typical organic reactions, including nucleophilic substitution and electrophilic addition, depending on the functional groups present. Their chemical properties are influenced by the nature of substituents attached to the piperazine ring, which can alter electron density, reactivity, and interaction with biological targets (Guna et al., 2009).
Physical Properties Analysis
The physical properties of piperazine derivatives, such as solubility, melting point, and crystalline form, are dictated by their molecular structure and substituents. These properties are crucial for determining the compound's suitability for further applications, including its pharmacokinetic profile and formulation potential (Prabhuswamy et al., 2016).
Chemical Properties Analysis
Chemical stability, reactivity towards other compounds, and the ability to undergo specific reactions define the chemical properties of piperazine derivatives. These characteristics are essential for their application in medicinal chemistry, where they serve as building blocks for the synthesis of therapeutic agents (Uchiyama et al., 2015).
Aplicaciones Científicas De Investigación
Cancer Research
A compound structurally similar to N-(2,4-dimethoxyphenyl)-4-propyl-1-piperazinecarboxamide, described in a study by Lee et al. (2013), demonstrated potent anti-cancer effects, including apoptosis induction in cancer cells and inhibition of tumor growth in xenograft models. This compound's interaction with p68 RNA helicase and its ability to inhibit β-catenin stimulated ATPase activity of p68 highlight its potential mechanism of action in cancer therapy (Lee et al., 2013).
Antimicrobial and Anti-Proliferative Activities
Al-Wahaibi et al. (2021) synthesized N-Mannich bases with a structure related to the compound of interest, exhibiting broad-spectrum antibacterial activities and potent anti-proliferative effects against various cancer cell lines. This study underscores the potential of such compounds in developing new antimicrobial and cancer therapeutic agents (Al-Wahaibi et al., 2021).
Molecular Interactions and Receptor Studies
Research on a compound with a similar core structure, N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide, provided insights into its potent and selective antagonism for the CB1 cannabinoid receptor. This study's molecular modeling and pharmacophore analysis contribute to understanding the compound's binding interactions and its potential therapeutic applications in conditions modulated by the CB1 receptor (Shim et al., 2002).
Structure-Affinity Relationship in Dopamine Receptor Ligands
Leopoldo et al. (2002) explored the structure-affinity relationship of N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, revealing their potent and selective binding to the dopamine D3 receptor. This research highlights the significance of structural modifications in enhancing receptor affinity and selectivity, providing a foundation for developing new therapeutic agents targeting dopamine receptors (Leopoldo et al., 2002).
Propiedades
IUPAC Name |
N-(2,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3/c1-4-7-18-8-10-19(11-9-18)16(20)17-14-6-5-13(21-2)12-15(14)22-3/h5-6,12H,4,7-11H2,1-3H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIQEMQVDLKROE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCN(CC1)C(=O)NC2=C(C=C(C=C2)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-4-propylpiperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-morpholinylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-methoxyphenyl)acetamide](/img/structure/B4625580.png)
![3-bromo-4-[2-(4-chloro-3-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4625582.png)


![ethyl ({4-[(1-methyl-1H-pyrazol-4-yl)methylene]-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl}thio)acetate](/img/structure/B4625605.png)
![2-({5-[(2,5-dimethylphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-fluorophenyl)acetamide](/img/structure/B4625611.png)
![methyl (4-{[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]amino}phenyl)acetate](/img/structure/B4625619.png)
![1-(2-furylmethyl)-5-{[1-(4-hydroxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4625632.png)
![8-(4-ethoxy-3-methoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4625639.png)

![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4625656.png)
![2-butyl-N,N-dimethyl-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-amine](/img/structure/B4625665.png)
![4-bromo-N-[2-(diethylamino)-1-methylethyl]-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B4625676.png)
![4-({4-[(5-methyl-2-furyl)methyl]-1-piperazinyl}sulfonyl)-2,1,3-benzoxadiazole](/img/structure/B4625682.png)